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Compound of Interest

Compound Name: 1-Methylquinolinium iodide

Cat. No.: B1211908 Get Quote

An In-depth Technical Guide to the Chemical Properties of 1-Methylquinolinium Iodide

Executive Summary
1-Methylquinolinium iodide is a quaternary ammonium salt derived from quinoline. As a

member of the N-heterocyclic cation family, its permanent positive charge and electron-

deficient aromatic system bestow upon it unique chemical properties that are of significant

interest in organic synthesis, materials science, and photochemistry. This guide provides a

comprehensive technical overview of its core chemical properties, synthesis, structural

characterization, reactivity, and applications. The methodologies and interpretations presented

herein are grounded in established chemical principles to provide researchers with a reliable

and practical resource for utilizing this compound in a laboratory setting.

Physicochemical Properties
1-Methylquinolinium iodide (CAS No. 3947-76-0) is an organic salt that typically presents as

a solid crystalline material. The quaternization of the nitrogen atom in the quinoline ring system

by a methyl group results in a delocalized positive charge across the aromatic structure, which

is balanced by the iodide counter-anion. This ionic nature is a primary determinant of its

physical properties.

Core Attributes
A summary of the fundamental physicochemical properties of 1-Methylquinolinium iodide is

provided in Table 1.
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Property Value Source(s)

Chemical Name 1-Methylquinolinium iodide [1]

Synonyms
N-Methylquinolinium iodide;

Quinoline methiodide
[1][2]

CAS Number 3947-76-0 [1][2][3][4]

Molecular Formula C₁₀H₁₀IN [3][5]

Molecular Weight 271.10 g/mol [2][3][4]

Appearance Solid

Melting Point 133 °C

Solubility Profile
The ionic character of 1-Methylquinolinium iodide governs its solubility. It is generally soluble

in polar solvents that can effectively solvate both the quinolinium cation and the iodide anion.

Its solubility in non-polar organic solvents is limited. A qualitative solubility profile is presented in

Table 2.

Causality: Polar protic solvents like water and ethanol can solvate the iodide anion through

hydrogen bonding and the cation through ion-dipole interactions. Polar aprotic solvents like

DMSO and DMF are also effective due to their high dielectric constants and ability to stabilize

ions.[6][7] Non-polar solvents lack the ability to overcome the lattice energy of the ionic solid,

resulting in poor solubility.
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Solvent Polarity Qualitative Solubility

Water Polar Protic Soluble

Ethanol Polar Protic Soluble

Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble

Acetonitrile Polar Aprotic Soluble

Dichloromethane (DCM) Polar Aprotic Sparingly Soluble

Toluene Non-polar Insoluble

Hexane Non-polar Insoluble

Synthesis and Purification
The synthesis of 1-Methylquinolinium iodide is a classic example of the Menshutkin reaction,

which involves the alkylation of a tertiary amine (in this case, the nitrogen atom of quinoline)

with an alkyl halide (methyl iodide).[8] This Sₙ2 reaction is typically straightforward and high-

yielding.

Diagram 1: Synthesis Pathway of 1-Methylquinolinium
Iodide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b1211908?utm_src=pdf-body
https://m.youtube.com/watch?v=FCPcHfSvZDQ
https://www.benchchem.com/product/b1211908?utm_src=pdf-body
https://www.benchchem.com/product/b1211908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants

Quinoline

Menshutkin Reaction
(Sₙ2 Nucleophilic Attack)

Room Temp to 25 °C

Methyl Iodide (CH3I) Solvent
(e.g., Acetonitrile)

1-Methylquinolinium Iodide

Yield > 70%

Click to download full resolution via product page

Caption: Sₙ2 synthesis of 1-Methylquinolinium iodide from quinoline and methyl iodide.

Experimental Protocol: Synthesis
This protocol is a self-validating system; successful synthesis is confirmed by the precipitation

of the product, which is sparingly soluble in many reaction solvents at cooler temperatures, and

subsequent characterization as outlined in Section 3.0.

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add quinoline (e.g., 10 mmol, 1.29 g).

Solvent Addition: Add an appropriate solvent such as acetonitrile or ethyl acetate (25 mL).[9]

Stir the mixture under a nitrogen atmosphere to ensure inert conditions.

Reagent Addition: Add methyl iodide (e.g., 11 mmol, 1.56 g, 1.1 equivalents) dropwise to the

stirring solution at room temperature (20-25 °C).[9]

Causality: A slight excess of the alkylating agent ensures the complete conversion of the

starting amine. The reaction is typically exothermic, so slow addition is recommended for
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larger-scale reactions.

Reaction: Stir the mixture at room temperature for 3-6 hours.[9] The reaction progress can

be monitored by the precipitation of the solid product from the solution.

Isolation: After the reaction is complete, cool the flask in an ice bath to maximize

precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any

unreacted starting materials.

Purification (Recrystallization): Transfer the crude product to a clean flask. Add a minimal

amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely. Allow the

solution to cool slowly to room temperature, then in an ice bath, to form purified crystals.

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a

moderate temperature (e.g., 40-50 °C) to remove residual solvent. The expected yield is

typically above 70%.[9]

Spectroscopic and Structural Characterization
A multi-technique approach is required for the unambiguous structural confirmation of 1-
Methylquinolinium iodide. The combination of NMR, mass spectrometry, and IR

spectroscopy provides a complete picture of the molecule's connectivity and functional groups.

Diagram 2: Workflow for Structural Characterization
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Caption: Integrated workflow for the structural elucidation of 1-Methylquinolinium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the 1-

methylquinolinium cation in solution.[10]

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic

region and a singlet for the N-methyl group. The positive charge on the nitrogen atom

strongly deshields adjacent protons (H-2, H-8), shifting their resonances significantly

downfield.[11][12] A representative assignment of chemical shifts is provided in Table 3.

¹³C NMR Spectroscopy: The carbon spectrum shows signals for all 10 carbons in the

quinolinium ring and one for the methyl group. Carbons adjacent to the quaternary nitrogen

(C-2, C-8a) are shifted downfield.[13][14][15]

Table 3: Representative NMR Spectral Data for 1-Methylquinolinium Cation (Note: Chemical

shifts (δ) are in ppm. Actual values may vary based on solvent and concentration. Assignments

are based on established principles of NMR spectroscopy for N-heterocyclic compounds.)
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Position
¹H Chemical Shift (δ, ppm)
& Multiplicity

¹³C Chemical Shift (δ, ppm)

N-CH₃ ~4.7 (s, 3H) ~48

H-2 / C-2 ~9.3 (d) ~149

H-3 / C-3 ~8.1 (d) ~122

H-4 / C-4 ~8.3 (dd) ~137

H-5 / C-5 ~8.0 (d) ~130

H-6 / C-6 ~7.8 (t) ~129

H-7 / C-7 ~8.2 (t) ~135

H-8 / C-8 ~8.5 (d) ~130

C-4a - ~129

C-8a - ~138

Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this ionic compound. The

analysis will show a prominent peak for the 1-methylquinolinium cation in positive ion mode.

Expected m/z: C₁₀H₁₀N⁺

Calculated Monoisotopic Mass: 144.0813 g/mol [16]

Infrared (IR) Spectroscopy
IR spectroscopy helps confirm the presence of key functional groups.

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

~1400-1300 cm⁻¹: C-H bending of the methyl group.
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Below 900 cm⁻¹: C-H out-of-plane bending ("aromatic fingerprint").

X-Ray Crystallography
Single-crystal X-ray diffraction provides the definitive solid-state structure, including bond

lengths, bond angles, and packing arrangement in the crystal lattice.[17] While specific crystal

structure data for 1-Methylquinolinium iodide (CAS 3947-76-0) is not readily available in

public databases, analysis of derivatives like 8-hydroxy-1-methylquinolinium iodide reveals

the planar nature of the quinolinium ring and its interaction with the counter-ion and solvent

molecules.[15]

Chemical Reactivity and Mechanistic Insights
The quaternization of the nitrogen atom renders the quinolinium ring system highly electron-

deficient, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility in

organic synthesis.

Nucleophilic Addition and Dearomatization
The most significant reactivity pathway for N-alkylquinolinium salts is nucleophilic addition,

which results in the dearomatization of the heterocyclic ring.[7][10]

Regioselectivity: Nucleophilic attack typically occurs at the C-2 or C-4 positions, which are

the most electron-deficient due to the influence of the adjacent quaternary nitrogen.

Morita-Baylis-Hillman (MBH) Reaction: 1-Methylquinolinium iodide can act as an

electrophile in the MBH reaction. In the presence of a catalyst like DBU, it reacts with

activated alkenes to afford α-(1,2-dihydroquinolin-2-yl)vinyl derivatives, demonstrating

regioselective addition at the C-2 position.[10][13]

Other Nucleophiles: It can react with a variety of other nucleophiles, including

organometallics and enamines, to generate functionalized dihydroquinoline scaffolds, which

are valuable motifs in medicinal chemistry.

Key Applications
The unique electronic and photophysical properties of 1-Methylquinolinium iodide and

related salts make them valuable in several scientific domains.
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Photocatalysis: 1-Methylquinolinium iodide has been demonstrated to be an effective

photocatalyst for the degradation of phenolic pollutants under UV irradiation.[2] Its energetic

excited states and favorable redox potentials enable it to participate in a Type I

photooxidation mechanism.[2]

Organic Synthesis: As discussed, it is a valuable precursor for the synthesis of substituted

1,2-dihydroquinolines and other complex heterocyclic systems.[10]

Materials Science: The broader class of quinolinium salts is explored for applications in

organic electronics, such as organic semiconductors and dye-sensitized solar cells, due to

their conductive and photophysical properties.

Biological Probes: The inherent fluorescence of some quinolinium derivatives makes them

useful as fluorescent tags for biological imaging.

Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 1-
Methylquinolinium iodide.

Hazard Identification
Based on available safety data for this compound class, 1-Methylquinolinium iodide should

be handled as a hazardous substance.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[4]

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye

protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Handling and Storage
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to minimize inhalation of dust.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] The compound

may be sensitive to light and moisture. Keep away from incompatible materials such as

strong oxidizing agents.

Conclusion
1-Methylquinolinium iodide is a versatile chemical compound whose properties are dictated

by its ionic and electron-deficient aromatic structure. Its straightforward synthesis via the

Menshutkin reaction makes it readily accessible for a variety of applications. A thorough

understanding of its spectroscopic signature is crucial for reaction monitoring and quality

control, while its predictable reactivity as an electrophile allows for the regioselective synthesis

of complex heterocyclic molecules. With applications spanning from organic synthesis to

photocatalysis, 1-Methylquinolinium iodide remains a compound of significant interest to the

scientific community. Adherence to proper safety and handling protocols is essential for its use

in a research environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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